N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环-8-基)-2-乙氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of benzo[b][1,4]oxazepine, which is a type of organic compound known as a benzoxazepine, a seven-membered heterocyclic compound with a benzene ring fused to an oxazepine . The compound also contains a 3,3-dimethyl group, a 4-oxo group (indicating the presence of a carbonyl group), and a 2-ethoxyacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzo[b][1,4]oxazepine ring, with the various substituents attached at the specified positions . The 3,3-dimethyl group would introduce steric bulk, the 4-oxo group would introduce polarity, and the 2-ethoxyacetamide group would introduce both polarity and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the carbonyl group and the amide group would likely make it polar, and the aromatic ring could contribute to its stability .科学研究应用
化学合成和结构研究
已经合成了二甲基 3-(2-溴苯基)二苯并[b,f]吡咯并[1,2-d][1, 4]恶二杂环-1,2-二甲酸酯及其类似物,以探索具有潜在生物活性的新化学结构。这些化合物经历分子内环化形成新型恶二杂多环骨架,在二氯甲烷中显示出强烈的蓝色发射,这表明在材料科学和光物理学中的应用 (Petrovskii 等人,2017)。
药物发现和开发
与苯并恶二杂环在结构上相关的化合物在药物发现中显示出显着的希望。它们因其抗过敏、抗菌和抗炎特性而受到探索,表明它们在开发新的治疗剂中的潜力。例如,已经合成了二苯并[b,e]恶二杂环的衍生物,并显示出是口服活性抗过敏剂,一些化合物对特定生化途径表现出有效的抑制作用 (Ohshima 等人,1992)。此外,已经合成并评估了新型三唑、四唑和螺环衍生物对一系列病原体的抗菌活性,突出了它们在治疗感染中的潜在用途 (Abu‐Hashem & El‐Shazly, 2019)。
光物理性质
已经对具有二苯并[b,f][1, 4]恶二杂环核心的化合物的合成和研究进行了探索,以探索它们的光物理性质。这些化合物由于其复杂的稠环结构而显示出独特的光物理特性,使其成为光学材料和荧光标记应用中感兴趣的材料 (Petrovskii 等人,2017)。
抗癌研究
在肿瘤学领域,已经评估了苯并恶二杂环的衍生物抑制微管蛋白聚合的能力及其对癌细胞系的细胞毒性作用。此类研究对于识别能够靶向肿瘤细胞和抑制癌症进展的新型化疗剂至关重要 (Edwards 等人,2011)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-4-20-8-13(18)16-10-5-6-11-12(7-10)21-9-15(2,3)14(19)17-11/h5-7H,4,8-9H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPUBCNTDHUFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。